molecular formula C16H19ClN2O3S B3020328 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1798515-67-9

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B3020328
CAS No.: 1798515-67-9
M. Wt: 354.85
InChI Key: QNDDUJBJUOJMDM-UHFFFAOYSA-N
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Description

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones and thiazepanes This compound is characterized by the presence of a chlorophenyl group, a thiazepane ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylamine and a suitable thiol, under dehydrating conditions.

    Attachment of the Oxazolidinone Moiety: The oxazolidinone ring is introduced by reacting the thiazepane intermediate with an oxazolidinone precursor, often involving a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the chlorophenyl-thiazepane intermediate with the oxazolidinone moiety under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its unique structure and ability to interact with bacterial enzymes.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes or enzymes. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins required for bacterial growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Compounds like linezolid and tedizolid, which are known for their antimicrobial properties.

    Thiazepanes: Compounds with similar thiazepane rings but different substituents, such as 2-chlorophenylthiazepane.

Uniqueness

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one is unique due to the combination of the oxazolidinone and thiazepane rings, which imparts distinct chemical and biological properties

Biological Activity

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiazepane ring with an oxazolidinone moiety and a chlorophenyl group. The IUPAC name for this compound is:

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects.
  • Receptor Modulation : It has been suggested as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and neuroprotection.

Potential Therapeutic Applications

Research indicates that this compound could be beneficial in treating several neurological disorders, including:

  • Alzheimer's Disease : Its ability to modulate cholinergic receptors suggests potential in enhancing cognitive function.
  • Parkinson's Disease : The compound may alleviate symptoms associated with neurodegeneration by protecting neuronal integrity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Oxazolidinone Moiety : This step generally involves the reaction of thiazepane derivatives with oxazolidinone precursors under controlled conditions.

Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory enzyme activity
NeuroprotectiveModulates α7 nAChR for cognitive enhancement
AntimicrobialExhibits activity against various microbial strains

Properties

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c17-13-4-2-1-3-12(13)14-5-6-18(8-10-23-14)15(20)11-19-7-9-22-16(19)21/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDDUJBJUOJMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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